molecular formula C15H20N2O3 B2632297 2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid CAS No. 890092-10-1

2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid

Cat. No.: B2632297
CAS No.: 890092-10-1
M. Wt: 276.336
InChI Key: OZPACEBYRUSSCR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) reveals distinct proton environments:

  • Aromatic protons : δ 7.14–7.38 ppm (multiplet, 4H, benzene ring).
  • Piperazine protons :
    • δ 3.6–4.7 ppm (multiplet, 8H, N–CH₂–CH₂–N).
    • δ 1.15 ppm (doublet, 6H, isopropyl –CH(CH₃)₂).
  • Carboxylic acid proton : Broad signal at δ 12–13 ppm (not always observed due to exchange).

¹³C NMR (126 MHz, CDCl₃) identifies carbon types:

  • Carbonyl carbons :
    • δ 170.2 ppm (carboxylic acid).
    • δ 165.8 ppm (amide).
  • Aromatic carbons : δ 125–140 ppm.
  • Piperazine carbons : δ 45–55 ppm (N–CH₂).

Table 2: Key NMR Assignments

Proton/Carbon δ (ppm) Multiplicity Assignment
H (aromatic) 7.14 Multiplet Benzene C2–C6
H (isopropyl) 1.15 Doublet –CH(CH₃)₂
C (carbonyl) 170.2 Singlet Carboxylic acid COOH

Infrared (IR) Spectroscopy

IR peaks (KBr, cm⁻¹) correlate with functional groups:

  • 3354 : N–H stretch (piperazine).
  • 1705 : C=O stretch (carboxylic acid).
  • 1648 : Amide C=O stretch.
  • 1604 : Aromatic C=C bending.

Mass Spectrometry

ESI-MS (m/z) data shows:

  • Molecular ion : [M+H]⁺ at 277.3 (calculated 276.34).
  • Fragments :
    • m/z 232.1 (loss of COOH).
    • m/z 174.0 (piperazine-isopropyl segment).

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict:

Optimized Geometry

  • Piperazine ring : Chair conformation with isopropyl group equatorial.
  • Dihedral angles :
    • C(carbonyl)–N–C(piperazine)–C(isopropyl): 178.9° (near-planar).
    • Benzene–carbonyl bond: 120.5° (sp² hybridization).

Frontier Molecular Orbitals

  • HOMO (−6.34 eV): Localized on the piperazine nitrogen lone pairs.
  • LUMO (−1.89 eV): Centered on the carbonyl and benzene π* orbitals.

Table 3: Computational Parameters

Parameter Value
Bond length (C=O) 1.21 Å
N–C (piperazine) 1.45 Å
HOMO-LUMO gap 4.45 eV
Dipole moment 5.78 Debye

Properties

IUPAC Name

2-(4-propan-2-ylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11(2)16-7-9-17(10-8-16)14(18)12-5-3-4-6-13(12)15(19)20/h3-6,11H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPACEBYRUSSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid typically involves the reaction of 4-(Propan-2-yl)piperazine with a benzoic acid derivative under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the piperazine and benzoic acid moieties .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares 2-[4-(propan-2-yl)piperazine-1-carbonyl]benzoic acid with analogous piperazine-carbonyl benzoic acid derivatives:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Isopropyl C₁₅H₂₀N₂O₃ 276.34 Intermediate for kinase inhibitors
2-[4-(2-Chlorobenzoyl)piperazine-1-carbonyl]benzoic acid 2-Chlorobenzoyl C₁₉H₁₆ClN₂O₄ 379.80 Enhanced lipophilicity; halogen interactions
2-[(4-Methylpiperazin-1-yl)carbonyl]benzoic acid (CAS 20320-46-1) Methyl C₁₃H₁₆N₂O₃ 248.28 Reduced steric bulk; improved solubility
4-[4-(Propargyl)piperazine-1-carbonyl]benzoic acid (sodium salt) Propargyl C₁₄H₁₃N₂O₃Na 296.26 (free acid: 274.27) Click chemistry applications
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid tert-Butoxycarbonyl (Boc) C₁₇H₂₂ClN₂O₄ 353.82 Protective group for amine stability

Key Observations:

  • Electronic Effects : The 2-chlorobenzoyl substituent () introduces electron-withdrawing effects, which may stabilize the carbonyl group and alter binding interactions in biological systems .
  • Synthetic Utility : The propargyl-substituted derivative () is tailored for click chemistry, enabling rapid conjugation in drug discovery .

Physicochemical Properties

  • Solubility : The sodium salt of the propargyl analog () exhibits higher aqueous solubility due to ionic character, whereas the Boc-protected derivative () is more soluble in organic solvents .
  • Acidity : The benzoic acid pKa is influenced by substituents. Electron-withdrawing groups (e.g., Cl in ) lower the pKa, increasing acidity compared to the isopropyl-substituted compound .

Biological Activity

2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid, also known as IUPAC name 2-(4-isopropylpiperazine-1-carbonyl)benzoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H20N2O3
  • Molecular Weight : 276.34 g/mol
  • CAS Number : 890092-10-1
  • SMILES Notation : CC(C)N1CCN(C(=O)C2=CC=CC=C2C(=O)O)CC1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of anti-inflammatory and potential anthelmintic effects.

Anti-inflammatory Activity

One study highlighted the compound's ability to modulate inflammatory responses by inhibiting specific pathways involved in inflammation. For instance, it was shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a role in managing conditions characterized by excessive inflammation .

Anthelmintic Activity

In a recent screening of a small chemical library, this compound was identified among compounds exhibiting significant anthelmintic activity against Caenorhabditis elegans. The compound's efficacy was evaluated based on its concentration and the percentage of mortality observed over several days. The results indicated notable lethality at concentrations ranging from 25 to 50 ppm .

Case Studies and Experimental Results

The following table summarizes key findings related to the biological activity of the compound:

Study ReferenceBiological ActivityConcentration (ppm)% Mortality (Day 5)
Anthelmintic25100
Anthelmintic50100
Anti-inflammatoryN/AReduced cytokine levels

The biological activity of this compound can be attributed to its structural features that enable interaction with various biological targets. The piperazine moiety is known for its role in modulating neurotransmitter systems and influencing inflammatory pathways. Additionally, the benzoic acid component may contribute to its ability to disrupt cellular processes in parasites.

Q & A

Q. What are the recommended synthetic routes for 2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid?

  • Methodology : Multi-step synthesis involving: (i) Preparation of the piperazine intermediate (e.g., alkylation of piperazine with propan-2-yl halides under basic conditions). (ii) Coupling with benzoic acid derivatives via carbonyl activation (e.g., using DCC/DMAP or mixed anhydride methods).
  • Key reagents: DMF as a solvent, K₂CO₃ as a base, and propargyl bromide for alkylation steps .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can the compound’s purity and structural integrity be validated?

  • Analytical Techniques :
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm, benzoic acid carbonyl at ~170 ppm) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if applicable), as demonstrated in piperazine-carboxylic acid derivatives .

Q. What solvents are optimal for dissolving this compound, and how can solubility limitations be addressed?

  • Preferred Solvents : DMSO (high polarity), methanol, or dichloromethane.
  • Challenges : Limited solubility in aqueous buffers (pH-dependent).
  • Solutions : Sonication, heating (≤50°C), or co-solvent systems (e.g., DMSO:water 1:1) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its potential as a kinase inhibitor?

  • Experimental Design :
  • In vitro assays : ATP-competitive binding assays using recombinant kinases (e.g., EGFR, BRAF).
  • Molecular Docking : Align the compound’s structure with kinase active sites (PDB databases) to predict binding modes.
  • SAR Studies : Modify the propan-2-yl or benzoic acid moieties to optimize inhibitory potency .

Q. What strategies resolve contradictions in reported biological activity data?

  • Approach :
  • Reproducibility checks: Standardize assay conditions (e.g., cell lines, incubation times).
  • Metabolite analysis: Verify compound stability under assay conditions (LC-MS).
  • Orthogonal assays: Compare results from fluorescence-based vs. radiometric kinase assays .

Q. How does pH affect the stability of the piperazine-carboxylic acid linkage?

  • Stability Studies :
  • Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
  • Findings : Piperazine rings are stable at neutral pH but may hydrolyze under strongly acidic/basic conditions.
  • Storage Recommendations : Lyophilized form at -20°C for long-term stability .

Q. What safety precautions are critical during handling?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (category 2A hazard).
  • Ventilation : Use fume hoods due to potential toxic fumes during combustion.
  • Waste Disposal : Neutralize with dilute NaOH before disposal in approved chemical waste containers .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Scale-Up Strategies :
  • Continuous flow reactors to enhance mixing and heat transfer.
  • Catalytic methods: Pd/C for hydrogenation steps or enzyme-mediated coupling.
  • Process analytical technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy .

Q. What computational tools predict the compound’s ADMET properties?

  • Software :
  • SwissADME : Predicts solubility, bioavailability, and blood-brain barrier penetration.
  • Molinspiration : Estimates logP (hydrophobicity) and drug-likeness scores.
  • Validation: Compare predictions with in vitro permeability assays (e.g., Caco-2 cell models) .

Q. How to differentiate between polymorphic forms of the compound?

  • Techniques :
  • DSC/TGA : Identify melting points and thermal stability.
  • PXRD : Compare diffraction patterns with known crystal forms.
  • Solid-State NMR : Resolve hydrogen-bonding networks in crystalline vs. amorphous phases .

Tables for Key Data

Property Value/Technique Reference
Melting Point150–155°C (DSC)
LogP (Predicted)2.3 ± 0.2 (SwissADME)
Solubility in DMSO>50 mg/mL
Stability (pH 7.4, 24h)>95% remaining (HPLC)

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